
1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
- Intermolecular Cyclization : In the second stage, the title compound was synthesized through intermolecular cyclization under reflux conditions .
Molecular Structure Analysis
- 1D and 2D NMR Spectroscopy : Nuclear magnetic resonance (NMR) techniques (including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC) reveal detailed structural information .
Chemical Reactions Analysis
The synthetic pathway involves Claisen-Schmidt condensation and intermolecular cyclization. These reactions are crucial for constructing the pyrazolo-pyridine scaffold. The Claisen-Schmidt reaction combines an aromatic aldehyde (3,4-dimethoxybenzaldehyde) with a ketone (1-benzyl-4-piperidone) to form the monoketone curcumin analogue. Subsequently, intermolecular cyclization leads to the title compound .
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis and Stereochemistry : 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, related to 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine, are synthesized for potential antiviral compounds and as synthons in fine organic synthesis. These compounds were prepared by rearrangement of 1-benzyl-3,4-epoxypiperidines under treatment with lithium amides, demonstrating their utility in organic chemistry (Grishina, Borisenko, Veselov, & Petrenko, 2005).
Anti-Inflammatory Properties : Research on 1,2,3,6-Tetrahydropyridines, a category encompassing this compound, shows these compounds possess anti-inflammatory, analgesic, and glycemic regulatory activities. This indicates potential pharmaceutical applications (Rao, Redda, Onayemi, Melles, & Choi, 1995).
Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of derivatives of this compound provide insights into the reaction conditions and kinetics. This research is valuable for understanding chemical processes and optimizing industrial synthesis (Jelčić, Samardžić, & Zrnčević, 2016).
Antiproliferative Agents : Certain analogues of this compound show potent antiproliferative activity against various cancer cell lines. This suggests their potential as lead structures for developing novel anticancer drugs (Chitti et al., 2019).
Biogenetic-like Synthesis : A biogenetic-like synthesis method for compounds related to this compound demonstrates the potential for creating complex organic molecules, which can be valuable in various scientific fields (Duong, Prager, & Were, 1983).
Crystal and Molecular Structures : Studies on the crystal and molecular structures of related tetrahydropyridines contribute to the understanding of molecular configurations and their potential applications in material science and molecular design (Iwasaki, Watanabe, & Maeda, 1987).
Anti-Plasmodial and Anti-Trypanosomal Activities : Research on 1-benzyl tetrahydropyridin-4-ylidene salts, closely related to this compound, reveals antiplasmodial and antitrypanosomal activities. These findings are crucial for the development of new treatments for parasitic diseases (Mohsin et al., 2019).
Fractal Analysis of Catalyst Surface Morphologies : Fractal analysis in the hydrogenation process of derivatives of this compound sheds light on the impact of catalyst surface morphologies on chemical reactions. This research can enhance the understanding of catalyst design and optimization (Jelčić, Samardžić, & Zrnčević, 2013).
Propiedades
IUPAC Name |
1-benzyl-4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-9-8-18(14-20(19)23-2)17-10-12-21(13-11-17)15-16-6-4-3-5-7-16/h3-10,14H,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJVEWQUBETBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496986 | |
| Record name | 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66970-77-2 | |
| Record name | 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)
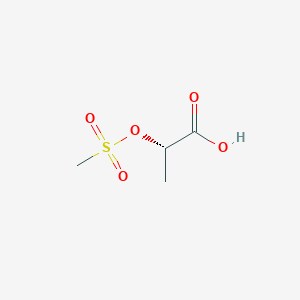



![[1,1'-Binaphthalene]-2,2',7,7'-tetrol](/img/structure/B3055720.png)

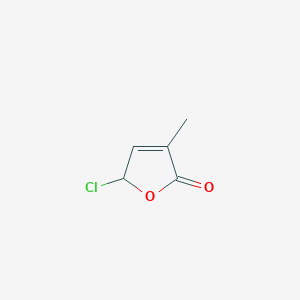
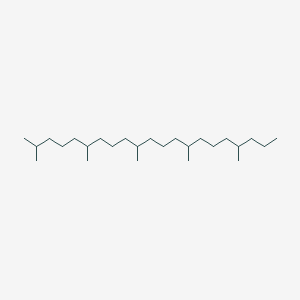
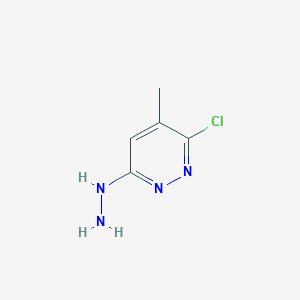


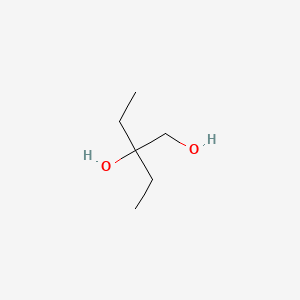
![2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3055734.png)